4-(2-Chlorophenyl)-1H-imidazole
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Overview
Description
4-(2-Chlorophenyl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 2-chlorophenyl group
Mechanism of Action
Target of Action
Similar compounds such as organophosphates have been known to inhibit the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .
Mode of Action
If we consider the action of similar compounds, they typically work by inhibiting the action of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can then continuously stimulate the neurons, leading to various physiological effects .
Biochemical Pathways
Compounds with similar structures have been known to affect the cholinergic pathway by inhibiting acetylcholinesterase . This inhibition disrupts the normal functioning of the nervous system, leading to various downstream effects.
Result of Action
Based on the action of similar compounds, one can infer that the inhibition of acetylcholinesterase can lead to an overstimulation of neurons due to the accumulation of acetylcholine . This overstimulation can result in various physiological effects, depending on the specific neurons affected.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-1H-imidazole typically involves the reaction of 2-chlorobenzylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the chlorophenyl group or the imidazole ring itself.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl-imidazole derivatives.
Scientific Research Applications
4-(2-Chlorophenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromophenyl)-1H-imidazole
- 4-(2-Fluorophenyl)-1H-imidazole
- 4-(2-Methylphenyl)-1H-imidazole
Uniqueness
4-(2-Chlorophenyl)-1H-imidazole is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, or methyl-substituted analogs, the chlorine atom provides distinct electronic and steric properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-(2-chlorophenyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIZKGZJGJPHRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104672-22-2 |
Source
|
Record name | 4-(2-chlorophenyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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